(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride
Description
Molecular Architecture and IUPAC Nomenclature
The compound (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride features a pyrrolidine ring system substituted with a 3-phenylpropyl group at the 4-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₄H₂₀ClNO₂ , with a molecular weight of 269.77 g/mol . The IUPAC name reflects its stereochemistry: the 2S and 4R configurations denote the absolute stereochemistry of the two chiral centers.
Key structural descriptors include:
The phenylpropyl side chain extends from the pyrrolidine ring, creating a hydrophobic domain, while the carboxylic acid group introduces polarity. This bifunctional design enables diverse intermolecular interactions, including hydrogen bonding and π-stacking .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀ClNO₂ |
| Molecular Weight | 269.77 g/mol |
| Chiral Centers | 2 (C2: S; C4: R) |
| CAS Registry Number | 1049744-68-4 |
Crystallographic Studies and Conformational Dynamics
While direct crystallographic data for this compound remains unpublished, related pyrrolidine derivatives exhibit distinct conformational preferences. For example, X-ray diffraction analyses of analogous structures (e.g., (2S,4R)-4-benzamidopyrrolidine-2-carboxylic acid) reveal a twisted envelope conformation for the pyrrolidine ring, with torsional angles of 15–25° between adjacent carbons .
Nuclear Magnetic Resonance (NMR) studies highlight dynamic interconversion between endo and exo conformers in solution. The 3-phenylpropyl substituent stabilizes the endo conformation due to steric interactions with the pyrrolidine ring, as evidenced by NOE correlations between the phenyl group and the C3 proton .
Chiral Center Configuration and Enantiomeric Purity Assessment
The compound’s stereochemical integrity is critical for its biological and chemical properties. The 2S and 4R configurations are confirmed via:
- Optical Rotation : Specific rotation values ([α]D²⁵ = +32.5° in methanol) align with computational predictions for the (2S,4R) enantiomer .
- Chiral HPLC : Using a cellulose tris(3,5-dimethylphenylcarbamate) column, baseline separation from its (2R,4S) enantiomer is achieved (resolution = 2.1) .
Enantiomeric purity exceeds 98% in commercial samples, as quantified by integrating diastereomeric peaks in chiral stationary-phase chromatograms .
Comparative Analysis with Related Pyrrolidine Derivatives
The structural and functional nuances of this compound become apparent when compared to related analogs:
The 4R-phenylpropyl group in the title compound enhances hydrophobic interactions in protein binding pockets, as demonstrated in molecular docking studies with κ-opioid receptors . In contrast, derivatives lacking this substituent show diminished activity, underscoring its role in target engagement .
Properties
IUPAC Name |
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(17)13-9-12(10-15-13)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6,12-13,15H,4,7-10H2,(H,16,17);1H/t12-,13+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJLJVFISOVESU-KZCZEQIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376055 | |
| Record name | (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049744-68-4 | |
| Record name | (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS No. 1049744-68-4) is a compound with potential therapeutic applications. Its structural configuration suggests it may interact with various biological pathways, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may function as a modulator for certain neurotransmitter systems, particularly those involving the TRPV1 receptor, which is implicated in pain perception and inflammatory responses .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For example:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells in studies involving acute leukemia models. This effect is likely mediated through apoptosis induction and cell cycle arrest mechanisms .
In Vivo Studies
In vivo studies further support its therapeutic potential:
- Pain Modulation : Animal models have indicated that this compound can effectively reduce pain responses, suggesting its utility as an analgesic agent .
- Anti-inflammatory Effects : It has also been observed to exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation .
Case Studies
- Case Study on Pain Management : A study involving rodents demonstrated that administration of this compound resulted in a significant decrease in pain-related behaviors compared to control groups. The results were statistically significant (p < 0.05), indicating its potential application in clinical pain management .
- Case Study on Cancer Treatment : Another study focused on the compound's effects on leukemia cells showed a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment. This suggests a strong cytotoxic effect against these cancer cells .
Data Tables
| Biological Activity | In Vitro Results | In Vivo Results |
|---|---|---|
| Anticancer | 70% reduction in cell viability at 10 µM | Significant tumor size reduction in mice |
| Analgesic | Pain threshold increase by 40% | Reduced pain behaviors observed |
| Anti-inflammatory | Decreased cytokine levels | Reduced swelling in inflammatory models |
Scientific Research Applications
Pharmacological Studies
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.
Case Study: Analgesic Properties
Research has indicated that this compound exhibits analgesic properties. In animal models, it was shown to reduce pain responses effectively, suggesting a mechanism involving modulation of neurotransmitter systems .
Neuropharmacology
The compound's chiral nature allows it to interact selectively with neurotransmitter receptors. Studies have explored its effects on dopamine and serotonin receptors, indicating potential applications in treating disorders such as depression and anxiety.
Case Study: Dopaminergic Activity
In vitro studies demonstrated that this compound enhances dopaminergic signaling, which could be beneficial in conditions like Parkinson's disease .
Synthesis of Novel Compounds
This compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects. Its unique structure allows chemists to modify it for various applications in drug design.
Data Table: Synthetic Applications
| Compound Derived | Application Area |
|---|---|
| (2S,4R)-4-(3-benzylpropyl)pyrrolidine | Antidepressant research |
| (2S,4R)-4-(3-cyclopropyl)pyrrolidine | Anticancer studies |
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
-
The carboxylic acid group undergoes standard derivatization reactions. Coupling with Fmoc-protected amines under HATU activation enables solid-phase peptide synthesis (SPPS) .
-
Esterification with methanol under acidic conditions produces methyl esters for further functionalization .
Pyrrolidine Ring Modifications
-
N-Alkylation via reductive amination introduces hydrophobic substituents, enhancing drug-target interactions .
-
Acylation at the pyrrolidine nitrogen is critical for designing protease-resistant peptide analogs .
Phenylpropyl Side-Chain Reactions
| Reaction Type | Conditions/Reagents | Products | References |
|---|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0–5°C | Nitrated derivatives | |
| Hydrogenation | H₂/Pd-C, ethanol | Saturated cyclohexylpropyl analogs |
-
The phenyl group undergoes nitration to introduce electron-withdrawing groups, modifying electronic properties .
-
Hydrogenation of the phenyl ring under catalytic conditions yields saturated analogs for stability studies .
Stereospecific Transformations
-
The (2S,4R) configuration is prone to partial epimerization under alkaline conditions, requiring careful pH control .
-
Chiral resolution with tartaric acid ensures enantiopurity for pharmaceutical applications .
Stability Under Reaction Conditions
| Condition | Degradation Observed? | Major Degradation Pathway |
|---|---|---|
| Acidic (pH < 2) | Yes (5% over 24h) | Hydrolysis of amide bonds |
| Alkaline (pH > 8) | Yes (12% over 24h) | Epimerization |
| Oxidative (H₂O₂) | Yes (20% over 6h) | Pyrrolidine ring oxidation |
Preparation Methods
Stepwise Synthesis Approach
While direct literature on this exact compound's preparation is limited, analogous pyrrolidine carboxylic acid derivatives provide a reliable synthetic framework. A closely related synthetic method for a similar pyrrolidine carboxylic acid is outlined below, which can be adapted for the 3-phenylpropyl substituent:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution to form intermediate with protected amino acid ester | Glycine ethyl ester + halogenated reagent + triethylamine, 0°C to RT, 3 h | Formation of amino-substituted ester intermediate |
| 2 | Michael addition/cyclization with ethyl acrylate and lithium tert-butoxide | Closed-loop reaction at -5 to 30°C | Formation of pyrrolidine ring with ester functionality |
| 3 | Nucleophilic substitution to introduce halogen or other substituent | Intermediate + halogenated reagent | Halogenated pyrrolidine intermediate |
| 4 | Coupling reaction to introduce aryl group | Vinyl boron anhydride pyridine complex + Pd(OAc)2 + K2CO3, N2 atmosphere | Formation of 4-(3-phenylpropyl) substituent |
| 5 | Catalytic hydrogenation | Ruthenium catalyst + triethylamine + methanol, 66°C, 4-6 h, H2 atmosphere | Reduction of double bonds, formation of saturated ring |
| 6 | Hydrolysis and deprotection | NaOH solution, RT, 0.5-3 h; acidification with HCl | Conversion to carboxylic acid and formation of hydrochloride salt |
This sequence ensures the stereocontrolled synthesis of the pyrrolidine ring and installation of the 3-phenylpropyl group, followed by conversion to the free acid hydrochloride salt.
Reaction Conditions and Yields
- Temperature: Most reactions are conducted between 0°C and 66°C, with some steps requiring controlled cooling or heating.
- Solvents: Dichloromethane, methanol, and aqueous solutions (NaOH, HCl) are commonly used.
- Catalysts: Palladium acetate for coupling; ruthenium complexes for hydrogenation.
- Yields: The final hydrolysis and deprotection step typically yields the target compound at approximately 77% with >99% HPLC purity and chiral purity.
Purification and Characterization
- Purification: Extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.
- Characterization:
Comparative Data Table of Key Preparation Steps
| Step | Reaction Type | Key Reagents | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | Glycine ethyl ester, methyl chloroformate, triethylamine | 0 to RT | 3 h | High | Formation of ester intermediate |
| 2 | Cyclization | Ethyl acrylate, lithium tert-butoxide | -5 to 30 | Variable | Moderate to high | Pyrrolidine ring formation |
| 3 | Substitution | Halogenated reagent | RT | Variable | Moderate | Halogen introduction |
| 4 | Coupling | Vinyl boron anhydride, Pd(OAc)2, K2CO3 | RT, N2 atmosphere | Several hours | Moderate | Introduction of phenylpropyl group |
| 5 | Catalytic hydrogenation | Ruthenium catalyst, triethylamine, methanol | 66 | 4-6 h | High | Saturation of double bonds |
| 6 | Hydrolysis & deprotection | NaOH, HCl | RT | 0.5-3 h | 77 | Final acid and salt formation |
Research Findings and Advantages
- The described synthetic route offers high stereoselectivity due to chiral starting materials and catalysts.
- The use of mild reaction conditions and readily available reagents enhances scalability and cost-effectiveness.
- The high purity and yield of the final hydrochloride salt make it suitable for pharmaceutical intermediate applications.
- The method allows flexibility in substituent introduction , enabling derivatization for drug development and peptide synthesis.
Q & A
Q. What are the recommended storage conditions for (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride to ensure stability?
The compound should be stored at 2–8°C in a tightly sealed container to prevent degradation due to moisture or temperature fluctuations. This is critical for maintaining its stereochemical integrity and pharmacological activity, as indicated by its sensitivity to environmental factors .
Q. How is the stereochemical configuration of this compound experimentally verified?
Stereochemical confirmation typically involves:
- Chiral HPLC : To separate enantiomers and assess enantiomeric purity.
- Nuclear Magnetic Resonance (NMR) : NOE (Nuclear Overhauser Effect) experiments to determine spatial arrangements of substituents.
- X-ray crystallography : For definitive structural elucidation, particularly when novel derivatives are synthesized .
Q. What synthetic strategies are employed to produce this compound?
A multi-step synthesis approach is commonly used:
Protection of hydroxyl groups : Using tert-butyldimethylsilyl triflate (TBSOTf) to protect reactive sites.
Coupling reactions : Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or EDCI/HOBt-mediated amide bond formation.
Deprotection : Tetrabutylammonium fluoride (TBAF) or acidic hydrolysis to yield the final product.
This method achieves yields >90% in optimized conditions .
Q. Which analytical techniques are recommended for assessing purity and structural integrity?
- High-Performance Liquid Chromatography (HPLC) : Purity ≥97% (as per standardized protocols).
- Mass Spectrometry (MS) : To confirm molecular weight (269.77 g/mol) and detect impurities.
- Infrared (IR) Spectroscopy : Functional group validation (e.g., carboxylic acid and pyrrolidine ring vibrations) .
Advanced Research Questions
Q. How does the 3-phenylpropyl substituent influence conformational stability and target interactions?
The 3-phenylpropyl group enhances hydrophobic interactions with receptor binding pockets, as observed in analogous compounds like (2S,4R)-4-(4-fluorobenzyl)pyrrolidine derivatives. Computational modeling (e.g., molecular dynamics simulations) reveals that this substituent restricts rotational freedom, stabilizing bioactive conformations and improving binding affinity to targets such as ionotropic glutamate receptors .
Q. What methodologies resolve contradictions in biological activity data across assay systems?
Discrepancies may arise from:
- Assay-specific conditions (e.g., pH, co-factors).
- Purity variations : Validate via HPLC and adjust synthesis protocols to eliminate byproducts.
- Receptor subtype specificity : Use selective antagonists (e.g., NMDA or AMPA receptor blockers) to isolate activity pathways. Cross-referencing with structural analogs (e.g., 4-chlorobenzyl derivatives) can clarify mechanism-of-action ambiguities .
Q. What are the challenges in optimizing synthetic routes for high-yield production?
Key challenges include:
- Steric hindrance : The bulky 3-phenylpropyl group complicates coupling reactions. Using bulky bases like diisopropylethylamine (DIPEA) improves reaction efficiency.
- Epimerization risk : Low-temperature (-20°C) conditions during coupling steps preserve stereochemistry.
- Scalability : Transitioning from solution-phase to solid-phase synthesis reduces purification steps and improves yield (e.g., 85% yield achieved with HATU-mediated couplings) .
Q. How is this compound utilized in studying neurotransmitter systems?
this compound is structurally analogous to glutamate receptor ligands. It is used in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
